molecular formula C20H18BrN5O3 B2904163 N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1024285-60-6

N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2904163
CAS No.: 1024285-60-6
M. Wt: 456.3
InChI Key: LNAMHLPHELFFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a fused pyrrolo-triazolone core substituted with a 4-ethylphenyl group and an acetamide-linked 4-bromophenyl moiety. Its structural complexity arises from the pyrrolo[3,4-d][1,2,3]triazole ring system, which incorporates two ketone groups (4,6-dioxo) and a bicyclic framework. The 4-bromophenyl group likely enhances lipophilicity and influences electronic properties, while the ethylphenyl substituent may contribute to steric bulk and modulate solubility.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O3/c1-2-12-3-9-15(10-4-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-14-7-5-13(21)6-8-14/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAMHLPHELFFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of bromobenzene derivatives and ethylbenzene derivatives, followed by cyclization reactions to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues from the evidence include:

Compound Name Key Features Reference
N-(4-Bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-pyrrolo[3,4-d]triazol-1-yl]acetamide Differs by 2-fluoro and 3-chloro-4-methylphenyl substituents; increased halogenation may enhance reactivity.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simpler acetamide with dihalogenated phenyl rings; lacks fused triazolone system.
N-(4-Bromophenyl)-2-[4-cyano-5-(3-methoxyphenylamino)pyrazol-1-yl]acetamide Pyrazole core with cyano and methoxy groups; acetamide linkage shared.
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole hybrid with thione group; differs in ring system and substituents.

Substituent Impact :

  • Ring Systems : The pyrrolo-triazolone core in the target compound introduces rigidity and hydrogen-bonding sites (via ketones), unlike simpler triazoles or pyrazoles in analogues .
  • Steric Effects : The 4-ethylphenyl group in the target compound may induce greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in ), affecting binding interactions in biological targets.
Spectroscopic and Analytical Data

Comparative spectroscopic data from evidence highlights trends in NMR and IR profiles:

Compound Feature Target Compound (Inferred)
NH Stretch (IR) ~3300 cm⁻¹ (amide NH) 3319 cm⁻¹ (triazole NH) 3319 cm⁻¹ (amide NH) Not reported
Aromatic Protons (¹H NMR) Multiplets for 4-bromophenyl and ethylphenyl δ 6.10–8.01 (m, 12H, Ar–H) δ 6.46–7.75 (pyrazole and aryl protons) δ 7.37–7.44 (4-bromophenyl and difluorophenyl)
Amide NH (¹H NMR) ~9.5–10.0 ppm 9.51 ppm (triazole NH) 6.99–8.24 ppm (amide NH) Not explicitly reported
Mass Spectrometry Likely M⁺ > 500 Da M⁺+1 = 464 Not reported Not reported
  • The target compound’s amide NH is expected to resonate downfield (~9.5–10.0 ppm) due to hydrogen bonding, similar to triazole NH shifts in .
  • Aromatic proton multiplicity in analogues suggests complex splitting patterns due to substituent effects, which would also apply to the target compound.

Biological Activity

N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is C20H18BrN5O3\text{C}_{20}\text{H}_{18}\text{Br}\text{N}_{5}\text{O}_{3} with a molecular weight of 456.3 g/mol. The structure can be represented as follows:

N 4 bromophenyl 2 5 4 ethylphenyl 4 6 dioxo 1H 3aH 4H 5H 6H 6aH pyrrolo 3 4 d 1 2 3 triazol 1 yl acetamide\text{N 4 bromophenyl 2 5 4 ethylphenyl 4 6 dioxo 1H 3aH 4H 5H 6H 6aH pyrrolo 3 4 d 1 2 3 triazol 1 yl acetamide}

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

Anticancer Activity

Studies have suggested that compounds containing the pyrrolo[3,4-d][1,2,3]triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Study : A derivative of this compound was tested in vitro against various cancer cell lines and demonstrated an IC50 value in the low micromolar range (approximately 5 µM), indicating potent cytotoxicity against cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that similar triazole derivatives exhibit broad-spectrum antibacterial effects.

  • Case Study : In one study involving derivatives of triazole compounds with bromophenyl substitutions, significant antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Table: Summary of Biological Activities

Activity Type Observed Effects IC50/Minimum Inhibitory Concentration
AnticancerCytotoxicity against cancer cell lines~5 µM (in vitro)
AntimicrobialBroad-spectrum activity against bacteriaVaries by strain (effective at 10 µg/mL)
Enzyme InhibitionInhibition of specific kinasesIC50 ~ 10 nM for related compounds

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The triazole ring system is known to interact with ATP-binding sites in kinases.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate DNA and disrupt replication processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.